molecular formula C21H24BrN3OS B2701165 (Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 1180030-50-5

(Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No. B2701165
M. Wt: 446.41
InChI Key: DKUQZNQWFGWMHD-SVXKRPBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide” appears to be a complex organic molecule1. However, detailed information about its structure and properties is not readily available.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is not readily available in the sources I searched.



Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not readily available.



Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not readily available.


Scientific Research Applications

Medicinal Chemistry Applications

Compounds with structural similarities to "(Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide" have been studied for their potential in medicinal chemistry, particularly as therapeutic agents. For instance, studies on neurokinin-1 receptor antagonists, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, highlight the exploration of compounds for efficacy in emesis and depression due to their high affinity and oral activity (Harrison et al., 2001). Additionally, novel pyridine derivatives have been identified as potent and selective CB2 cannabinoid receptor agonists, suggesting the utility of morpholine and aniline derivatives in developing new therapeutic agents for pain management (Chu et al., 2009).

Materials Science Applications

In materials science, compounds structurally related to "(Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide" are used in the development of new materials with desired properties. For example, a novel class of color-tunable emitting amorphous molecular materials has been designed for use in organic electroluminescent devices. These materials exhibit intense fluorescence emission and high glass-transition temperatures, making them suitable for emitting multicolor light, including white, in organic electroluminescent devices (Doi et al., 2003).

Synthetic Chemistry Applications

Synthetic chemistry research often focuses on the development of new synthetic methodologies and the exploration of reaction mechanisms. For example, studies on the dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides demonstrate the utility of morpholine and aniline derivatives in facilitating complex synthetic transformations (Wan et al., 2002). This highlights the versatility of similar compounds in advancing synthetic chemistry techniques.

Safety And Hazards

Information on the safety and hazards associated with this compound is not readily available.


Future Directions

The future directions for research and applications of this compound are not readily available in the sources I searched.


properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS.BrH/c1-16-8-9-17(2)19(14-16)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18;/h3-9,14-15H,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUQZNQWFGWMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide

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